molecular formula C13H15NO3 B1425809 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid CAS No. 1528581-18-1

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid

Cat. No. B1425809
M. Wt: 233.26 g/mol
InChI Key: JWCLVRMDDQQZRW-UHFFFAOYSA-N
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Description

The compound “4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid” is a chemical compound with a molecular weight of 233.27 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The IUPAC name of the compound is 4-((1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-3-yl)benzoic acid . The InChI code is 1S/C13H15NO3/c15-13(16)9-1-3-10(4-2-9)14-7-11-5-6-12(8-14)17-11/h1-4,11-12H,5-8H2,(H,15,16) .


Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Oligomerization Properties

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid and related compounds have been studied for their unique oligomerization properties. For instance, cationic oligomerization of bicyclic oxalactam, a structurally similar compound, has been carried out with specific catalysts to obtain high-yield oligomer mixtures. This process is characterized by a peculiar oligomerization resulting from the protonation of the oxamide unit in the molecule (Hashimoto & Sumitomo, 1984).

Synthesis of Chiral Ring Systems

Research has focused on synthesizing chiral ring systems like 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane using protected phosphoramidate derivatives of carbohydrates. This synthesis involves homolytic fragmentation and intramolecular hydrogen abstraction reactions, demonstrating the compound's utility in creating complex molecular structures (Francisco, Herrera, & Suárez, 2000).

Crystal Structure Analysis

The crystal structures of derivatives of similar compounds have been determined to understand the relationship between their structures and reactivities. Studies like these provide insights into how structural modifications can influence chemical behavior and reactivity (Yamane et al., 1992).

Development of Bicyclic Frameworks

Research has also delved into the development of conformationally rigid analogues of amino acids containing the 8-azabicyclo[3.2.1]octane skeleton. This work underscores the potential of these compounds in designing molecules with specific spatial configurations, which is critical in drug design and other applications (Kubyshkin et al., 2009).

Antibacterial Applications

Certain derivatives of 8-oxa-6-azabicyclo[3.2.1]octane have been explored for their antibacterial properties. These studies contribute to the understanding of how structural variations in these compounds can affect their biological activity, particularly against various Gram-negative and Gram-positive organisms (Kiely et al., 1991).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is significant potential for future research and development in this area.

properties

IUPAC Name

4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(16)9-1-3-10(4-2-9)14-7-11-5-6-12(8-14)17-11/h1-4,11-12H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCLVRMDDQQZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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